molecular formula C23H28N2O3 B5891445 N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-4-(4-morpholinylmethyl)benzamide

N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-4-(4-morpholinylmethyl)benzamide

Cat. No.: B5891445
M. Wt: 380.5 g/mol
InChI Key: CTLBWYCNFWPFBB-UHFFFAOYSA-N
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Description

N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-4-(4-morpholinylmethyl)benzamide is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.20999276 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of compounds related to N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-4-(4-morpholinylmethyl)benzamide has been studied. For instance, a related compound, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide, was found to crystallize in the monoclinic space group, forming a centrosymmetric dimer of the molecule. This is significant in understanding the molecular interactions and stability of such compounds (Anuradha, Vasuki, Khan, & Kulkarni, 2012).

Molecular Conformation and Stability

Another study on a benzamide molecule containing a morpholinone ring, which is structurally similar, shows that the structure is stabilized by intra- and intermolecular hydrogen bonds. Such studies are crucial for understanding the molecular conformation and stability, which can influence the compound's biological activities and potential applications (Pang, Yang, Yin, & Mao, 2006).

Potential Drug Development

Compounds such as N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide, which are structurally related, have shown potential as δ-opioid agonists with implications in chronic pain treatment. These findings highlight the potential of this compound in drug development, especially in areas such as analgesia and depression treatment (Nozaki et al., 2012).

Biological Activity

The synthesis of compounds with similar structures and their biological activity against human recombinant alkaline phosphatase and ecto-5'-nucleotidases has been explored. This demonstrates the potential of these compounds to bind nucleotide protein targets, indicating possible applications in medicinal chemistry (Saeed et al., 2015).

Potential in Material Science

Research also extends into material science, where related compounds are used in dye-sensitized solar cells to improve photoelectric conversion efficiency. This suggests that this compound could have applications in renewable energy technologies (Wu et al., 2009).

Properties

IUPAC Name

N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-23(2)15-20(19-5-3-4-6-21(19)28-23)24-22(26)18-9-7-17(8-10-18)16-25-11-13-27-14-12-25/h3-10,20H,11-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLBWYCNFWPFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)CN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-4-(4-morpholinylmethyl)benzamide
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N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-4-(4-morpholinylmethyl)benzamide
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N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-4-(4-morpholinylmethyl)benzamide
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N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-4-(4-morpholinylmethyl)benzamide
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N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-4-(4-morpholinylmethyl)benzamide
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N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-4-(4-morpholinylmethyl)benzamide

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